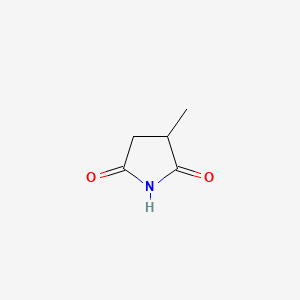

3-Methylpyrrolidine-2,5-dione

説明

特性

IUPAC Name |

3-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJJUFUPJGVIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5615-90-7 | |

| Record name | 2,5-Pyrrolidinedione, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5615-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylpyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Cyclization

Heating 3-aminobutyric acid with phosphorus oxychloride (POCl₃) at 80–100°C induces intramolecular dehydration, yielding the lactam. The reaction proceeds via nucleophilic attack of the amine on the adjacent carbonyl, followed by POCl₃-mediated dehydration.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Toluene or DMF |

| Catalyst | POCl₃ (1.2 equiv) |

| Reaction Time | 4–6 hours |

Alternative Dehydrating Agents

- Thionyl Chloride (SOCl₂) : Generates HCl in situ, accelerating cyclization but requiring strict moisture control.

- Polyphosphoric Acid (PPA) : Effective for bulkier substrates but may lead to side reactions like over-oxidation.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have replaced batch processes to enhance yield and reduce byproducts.

Continuous Flow Protocol

- Feed Preparation : 3-Aminobutyric acid (1.0 M) and POCl₃ (1.5 M) in toluene are mixed at 25°C.

- Reactor Configuration : Tubular reactor with a residence time of 30 minutes at 90°C.

- Workup : The effluent is quenched with aqueous NaHCO₃, and the organic layer is dried over MgSO₄.

Advantages :

Emerging Methodologies

Enzymatic Cyclization

Recent patents disclose lipase-mediated lactamization under mild conditions (pH 7.0, 37°C). Candida antarctica lipase B (CAL-B) catalyzes the reaction in aqueous buffer, achieving 58% conversion.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction time to 15 minutes, though scalability remains limited.

Purification and Characterization

Post-synthesis, the crude product is purified via:

- Recrystallization : From ethanol/water (3:1 v/v), yielding colorless crystals.

- Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2).

Analytical Data :

| Technique | Key Findings |

|---|---|

| ¹H NMR (400 MHz) | δ 2.95 (m, 2H, CH₂), 1.45 (s, 3H, CH₃) |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (N-C=O) |

化学反応の分析

Types of Reactions: 3-Methylpyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can yield various substituted pyrrolidines or other nitrogen-containing heterocycles.

科学的研究の応用

Medicinal Chemistry

3-Methylpyrrolidine-2,5-dione has been extensively studied for its anticonvulsant properties . It primarily acts on neuronal voltage-sensitive sodium channels and L-type calcium channels, modulating neurotransmitter release and neuronal excitability. This mechanism is crucial for its efficacy in treating epilepsy.

Case Studies in Anticonvulsant Activity

- Rybka et al. (2017) : Investigated a series of novel pyrrolidine derivatives, demonstrating superior anticonvulsant activity compared to traditional antiepileptic drugs (AEDs) such as valproic acid.

- Kamiński et al. (2015) : Explored the dual action of certain derivatives not only as anticonvulsants but also for their antinociceptive properties.

- Obniska et al. (2012) : Reported on new derivatives showing potential as safer alternatives to existing medications based on their evaluation in seizure tests.

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids. It can be incorporated into peptides and proteins for functional studies.

Industrial Applications

In the industrial sector, this compound is used in:

- Production of Polymers and Resins : Its chemical properties make it suitable for use in coatings and adhesives.

- Development of Agrochemicals : As a building block in organic synthesis, it plays a role in creating various agrochemical products.

Anticonvulsant Activity Table

The following table summarizes the anticonvulsant activities of various derivatives of this compound:

| Compound ID | ED50 (mg/kg) | Protective Index (PI) | Test Type |

|---|---|---|---|

| Compound 12 | 16.13 | >31 | Maximal Electroshock Test |

| Compound 23 | 23.45 | >13 | Pentylenetetrazole Test |

| Compound 45 | 28.20 | 9.52 | Psychomotor Seizure Test |

Notable Research Contributions

Recent studies have highlighted the potential of this compound derivatives in various therapeutic areas:

- Cancer Therapy : Some derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune evasion by tumors.

- Analgesic Properties : Certain compounds derived from this scaffold exhibit analgesic effects suitable for pain management therapies.

作用機序

The mechanism by which 3-methylpyrrolidine-2,5-dione exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include modulation of enzyme activity, inhibition of receptor binding, or alteration of cellular signaling pathways.

類似化合物との比較

Pyrrolidine-2,5-dione Derivatives

- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6): Structure: Features a benzylidene group at C3 and an isobutyl substituent at C4. Activity: Exhibits antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 µM) .

- Albonoursin (Compound 7): Structure: A diketopiperazine with a simpler alkyl chain. Activity: Potent antiviral activity (IC₅₀ = 6.8 ± 1.5 µM against H1N1) . Comparison: Unlike 3-methylpyrrolidine-2,5-dione, albonoursin lacks a methyl group, which may explain its lower metabolic stability in vivo.

3-Methylene-1-tetradecylpyrrolidine-2,5-dione:

- Structure : Contains a long tetradecyl chain at N1 and a methylene group at C3.

- Activity: Inhibits bacterial quorum sensing (QS) in Pseudomonas aeruginosa at low micromolar concentrations .

- Comparison : The tetradecyl chain enhances membrane interaction, a feature absent in this compound, which prioritizes CNS targeting over antibacterial effects.

Curcumin Analogs (e.g., Tetrahydrocurcumin, THC):

- Structure: Beta-diketone scaffold with phenolic groups.

- Activity : Inhibits DNA methyltransferase 1 (DNMT1) but suffers from poor bioavailability .

- Comparison : The beta-diketone is a distinct pharmacophore from pyrrolidine-2,5-dione, limiting direct structural overlap but sharing metabolic instability challenges.

Pharmacological Activity Comparison

Structure-Activity Relationship (SAR) Insights

- Methyl Substitution : The C3 methyl group in this compound enhances anticonvulsant efficacy by improving lipophilicity and sodium channel binding .

- N-Alkylation : Derivatives with long alkyl chains (e.g., tetradecyl) shift activity toward antibacterial targets by promoting membrane disruption .

- Aromatic Substituents : Benzylidene or indole moieties (e.g., in 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives) improve 5-HT1A receptor affinity, a feature absent in the methyl-substituted parent compound .

Metabolic and Pharmacokinetic Profiles

- This compound derivatives exhibit superior metabolic stability compared to curcumin analogs, which undergo rapid glucuronidation .

生物活性

3-Methylpyrrolidine-2,5-dione, commonly known as Ethosuximide, is a cyclic imide with significant biological activity, particularly in the context of anticonvulsant properties. This compound has been extensively studied for its effects on neuronal activity and its potential therapeutic applications. Below is a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Channels

this compound primarily targets neuronal voltage-sensitive sodium channels and L-type calcium channels. By modulating these channels, the compound influences neurotransmitter release and neuronal excitability, contributing to its anticonvulsant effects.

Biochemical Pathways

The modulation of ion channels leads to a decrease in seizure frequency and severity. This action is crucial in the treatment of epilepsy, where abnormal neuronal excitability is a significant concern.

Pharmacological Properties

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant efficacy of this compound in various animal models. For instance:

- Maximal Electroshock Seizure (MES) Test : Compounds derived from this compound exhibited protective indices (PI) significantly higher than traditional antiepileptic drugs (AEDs) such as valproic acid and ethosuximide .

- Pentylenetetrazole-Induced Seizures : In this model, several derivatives showed effective anticonvulsant properties with ED50 values ranging from 16.13 to 46.07 mg/kg .

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound ID | ED50 (mg/kg) | PI | Test Type |

|---|---|---|---|

| Compound 12 | 16.13 | >31 | MES |

| Compound 23 | 23.45 | >13 | s.c.PTZ |

| Compound 45 | 28.2 | 9.52 | Psychomotor Seizure |

Note: ED50 represents the effective dose for 50% of the population; PI is the protective index indicating safety relative to efficacy.

Notable Research Contributions

- Rybka et al. (2017) synthesized a series of novel pyrrolidine derivatives and evaluated their anticonvulsant properties through various seizure models. They found that certain compounds provided superior protection compared to existing AEDs .

- Kamiński et al. (2015) explored the antinociceptive properties alongside anticonvulsant activity, revealing that some derivatives also exhibited pain-relieving effects without impairing motor coordination .

- Obniska et al. (2012) reported on the synthesis of new derivatives and their evaluation in seizure tests, confirming their potential as safer alternatives to current medications .

Applications in Medicine

This compound has shown promise beyond anticonvulsant applications:

- Cancer Therapy : Some derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in tumor immune evasion .

- Analgesic Properties : Research indicates that certain compounds derived from this scaffold may possess analgesic effects, making them candidates for pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Methylpyrrolidine-2,5-dione derivatives in medicinal chemistry?

- Methodological Answer : Derivatives are synthesized via aza-Michael addition reactions using maleimide and amines (e.g., TMEDA or TMCDA) or via aspartic acid derivatives. Modifications to substituents, such as arylpiperazine moieties, are introduced to enhance bioactivity. Structural confirmation employs ¹H/¹³C NMR and ESI-HRMS .

Q. How is the structural integrity of synthesized this compound derivatives validated?

- Methodological Answer : Single-crystal X-ray diffraction resolves stereochemistry and packing interactions (e.g., dihedral angles between pyridine and pyrrolidine rings). Spectroscopic techniques (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (ESI-HRMS) confirm molecular identity .

Q. What analytical techniques ensure purity and consistency of synthesized derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC), elemental analysis, and mass spectrometry are standard for purity assessment. Crystallographic data (e.g., R-factors) further validate structural homogeneity .

Advanced Research Questions

Q. What experimental models evaluate the anticonvulsant and analgesic efficacy of this compound derivatives?

- Methodological Answer : In vivo models include maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. In vitro binding assays assess interactions with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. Sedative effects are ruled out via locomotor activity tests .

Q. How can researchers reconcile discrepancies in pharmacological data across derivatives with structural variations?

- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects (e.g., arylpiperazine vs. bromophenyloxy groups). For example, derivatives with 4-bromophenyloxy substituents show higher GABA-transaminase inhibition (IC₅₀ = 100.5 µM) than salicyldehyde analogs (IC₅₀ = 160.4 µM), guiding mechanistic prioritization .

Q. What strategies optimize selectivity for neuronal ion channels while minimizing sedative side effects?

- Methodological Answer : Substituent engineering (e.g., long-chain arylpiperazine) enhances 5-HT1A/SERT dual affinity. Behavioral assays (e.g., rotarod tests) monitor sedation, while binding studies quantify off-target effects on GABAergic or dopaminergic pathways .

Q. How do computational methods complement experimental data in understanding reaction thermodynamics?

- Methodological Answer : Density functional theory (DFT) calculations assess reaction reversibility and energy barriers. For example, endergonic steps (ΔG = +0.65 kcal/mol) in dihydroquinoline-pyrrolidine adduct formation highlight thermodynamic equilibria, guiding reaction optimization .

Q. How is dual receptor affinity (e.g., 5-HT1A and SERT) mechanistically validated for pyrrolidine-2,5-dione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。